molecular formula C10H10N2S B182508 4-(4-Methylphenyl)-1,3-thiazol-2-amine CAS No. 2103-91-5

4-(4-Methylphenyl)-1,3-thiazol-2-amine

Cat. No. B182508
CAS RN: 2103-91-5
M. Wt: 190.27 g/mol
InChI Key: ARLHWYFAPHJCJT-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s chemical structure, functional groups, and any notable features.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its reactions with various reagents and under different conditions.



Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Synthesis of Triazoloquinazolinone and Hydrazinecarbothioamides

    • Field : Organic Chemistry
    • Application : 4-Methoxyphenyl isothiocyanate, a compound similar to the one you’re asking about, has been used in the synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and 2-{[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-arylhydrazinecarbothioamides .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Synthesis of Secondary Amines

    • Field : Organic Chemistry
    • Application : Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .
    • Method : N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .
    • Results : The results or outcomes obtained are not specified in the source .
  • Synthesis of Highly Sterically-Hindered Cyclic (Alkyl) (Amino)Carbenes

    • Field : Organic Chemistry
    • Application : A compound similar to the one you’re asking about, 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene (IPr*), has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
    • Method : The synthesis, electronic characterization and application in model Cu-catalyzed hydroboration of alkynes is described .
    • Results : The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip .
  • Synthesis of 4-Methylphenyl Acetone

    • Field : Organic Chemistry
    • Application : 4-Methylphenyl acetone is a compound that can be synthesized from similar compounds .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Antileishmanial and Antimalarial Evaluation

    • Field : Medicinal Chemistry
    • Application : A compound similar to the one you’re asking about, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] (15), showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The mean survival time of the mice in the group was not specified in the source .
  • Charged Polaron Polaritons in an Organic Semiconductor Microcavity

    • Field : Organic Chemistry
    • Application : A compound similar to the one you’re asking about, 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC), introduces a large hole density with a narrow linewidth optical transition centered at 1.8 eV and an absorption coefficient exceeding 104 cm-1 .
    • Method : Coupling this transition to a Fabry-Perot cavity mode yields upper and lower polaron polariton branches that are clearly resolved in angle-dependent reflectivity with a vacuum Rabi splitting Ω 0.3 eV .
    • Results : This result establishes a path to electrically control polaritons in organic semiconductors and may lead to increased polariton- polariton Coulombic interactions that lower the threshold for nonlinear phenomena such as polariton condensation and lasing .
  • Synthesis of 4,4,4-Trifluoro-1-(4-Methylphenyl) Butane-1,3-Dione

    • Field : Organic Chemistry
    • Application : A new synthetic method of 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione is provided to reduce preparation cost and to commercially prepare a large amount of the compound .
    • Method : The method involves reacting ethyl trifluoro acetate and ethyl acetate under the presence of base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate; reacting the resultant and hydrogen donor to obtain 4,4,4-trifluoro-3-oxo butanoic acid; reacting the resultant with thiochloride; and performing Friedal-Crafts acylation reaction with toluene under the presence of aluminum chloride .
    • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(4-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLHWYFAPHJCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943328
Record name 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-1,3-thiazol-2-amine

CAS RN

2103-91-5
Record name 2103-91-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4(p-tolyl)-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-1-(p-tolyl)ethanone. (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% EtOH (33.5 mL) was heated at reflux for 60 min. The solution was concentrated and added with water (50 mL) and saturated aqueous Na2CO3 (1.05 mL). The resultant precipitate was filtered and washed with hot water. The solids were filtered and dried under vacuum to give 4-(p-tolyl)thiazol-2-amine (4.40 g) as white solids in 99% yield: 1H NMR (500 MHz, CDCl3) δ 7.66 (d, J=8.0 Hz, 2 H), 7.18 (d, J=7.5 Hz, 2 H), 6.66 (s, 1 H), 5.25 (s, 2 H), 2.36 (s, 6 H).
Quantity
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1.97 g
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Synthesis routes and methods II

Procedure details

To a mixture of thiourea (2.18 g, 28.6 mmol) and p-methylacetophenone (1.92 ml, 14.3 mmol) was added dropwise sulfuryl chloride (1.264 ml, 15.74 mmol) and the resulting mixture was stirred at room temperature for 10 minutes (until solidification was complete). The reaction mixture was allowed to react at 105° C. for 3 hours and acetone was added thereto. Then insoluble matters were filtered with suction, treated with 300 ml of water and heated at 80° C. Insoluble solids were removed by filtration. After the filtrate was made alkaline (pH 11) with 1N-KOH under ice-cooling, the deposited solids were filtered with suction, washed with water and recrystallized from methanol-water to afford 1.46 g (yield 54%) of 4-(4-methylphenyl)-2-thiazolamine as pale yellowish crystals, m.p.130° C.
Quantity
2.18 g
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reactant
Reaction Step One
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1.92 mL
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1.264 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Choudhary, MK Muthyala, A Kumar - RSC advances, 2014 - pubs.rsc.org
An efficient and practical ionic liquid phase synthesis (IoLiPS) of aza-heterocycles has been developed through a ‘catch-and-release’ strategy using an ionic liquid-supported …
Number of citations: 5 pubs.rsc.org
SK Guduru, D Kumaraswamy, K Sirisha, KS Santhoshi - 2021 - nopr.niscpr.res.in
A series of 2-amino substituted 4-phenyl thiazole derivatives has been synthesized by the conventional method. The thiazole derivatives have been synthesized by three steps. The …
Number of citations: 2 nopr.niscpr.res.in
PM Miladinova, VR Lukanova - Journal of Chemical Technology & …, 2017 - journal.uctm.edu
Three monofunctional reactive triazine dyes, containing tetramethylpiperidine fragment and an identical chromophore, but different reactive group (chlorotriazine or allylamine/allyloxy), …
Number of citations: 4 journal.uctm.edu
JC Obi, PC Osunwa - Sch. Int. J. Chem. Mater. Sci., 2022 - saudijournals.com
The potential of amino benzene and its derivatives in the synthesis of monoazo disperse dyes was studied. The dyes were synthesized by the diazotization of amino benzene and its …
Number of citations: 1 saudijournals.com
R Vande Voorde, E Dzalamidze, D Nelson… - Molecules, 2022 - mdpi.com
Mycobacterial pathogens are intrinsically resistant to many available antibiotics, making treatment extremely challenging, especially in immunocompromised individuals and patients …
Number of citations: 3 www.mdpi.com
ANMA Haque, MA Islam - Journal of Taibah University for Science, 2015 - Elsevier
Three types of vinyl sulphone dyes were measured in the effluent in this study. The selected dyes were Remazol Yellow RR (mono-functional), Remazol Blue RR (homo bi-functional) …
Number of citations: 17 www.sciencedirect.com
D Mishra, C Rout, GS Bisht - 2018 - ir.juit.ac.in
1.5 Objectives CHAPTER 2: DESIGN, SYNTHESIS AND EVALUATION OF 3-[2-(4-PHENYLTHIAZOL-2-YLAMINO) ACETYL] CHROMEN-2-ONE DERIVATIVES AS CHOLINESTERASE …
Number of citations: 0 www.ir.juit.ac.in
AB Muhammad, A Almu - The International Journal of Engineering and …, 2013 - theijes.com
We present FAQCase, a Textual Case-Based Reasoning system for solving Frequently Asked Questions. The system uses an adapted Lesk algorithm to disambiguate senses of query …
Number of citations: 2 www.theijes.com
AI Ezeribe, KA Bello, HM Adamu, IY Chindo… - Int. J. Eng. Sci, 2013
Number of citations: 6
I Joyce Eko, BK Ademola, NP Obinna, AA Kogo - Chemical Science International …, 2019
Number of citations: 4

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